(3-Nitrophenyl)[4-(pyrimidin-2-yl)piperazin-1-yl]methanone
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Overview
Description
(3-Nitrophenyl)[4-(pyrimidin-2-yl)piperazin-1-yl]methanone is a complex organic compound with the molecular formula C15H15N5O3.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Nitrophenyl)[4-(pyrimidin-2-yl)piperazin-1-yl]methanone typically involves the reaction of 3-nitrobenzoyl chloride with 4-(pyrimidin-2-yl)piperazine under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then stirred at room temperature for several hours to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
(3-Nitrophenyl)[4-(pyrimidin-2-yl)piperazin-1-yl]methanone can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyrimidinyl and piperazinyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic conditions.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted pyrimidinyl and piperazinyl derivatives.
Scientific Research Applications
(3-Nitrophenyl)[4-(pyrimidin-2-yl)piperazin-1-yl]methanone has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (3-Nitrophenyl)[4-(pyrimidin-2-yl)piperazin-1-yl]methanone involves its interaction with specific molecular targets. The nitrophenyl group can interact with enzymes and proteins, potentially inhibiting their activity. The pyrimidinyl and piperazinyl groups can enhance the compound’s binding affinity to its targets, leading to various biological effects. The exact pathways and molecular targets involved are still under investigation .
Comparison with Similar Compounds
Similar Compounds
(3,3-Difluoropyrrolidin-1-yl)[(2S,4S)-4-(pyrimidin-2-yl)piperazin-1-yl]methanone: Similar structure but with difluoropyrrolidinyl group instead of nitrophenyl group.
4-(2-(Piperazin-1-yl)-7,8-Dihydro-5H-thiopyrano[4,3-d]pyrimidin-5-yl)benzoic acid: Contains a thiopyrano group instead of nitrophenyl group.
Uniqueness
(3-Nitrophenyl)[4-(pyrimidin-2-yl)piperazin-1-yl]methanone is unique due to the presence of the nitrophenyl group, which imparts distinct chemical reactivity and biological activity compared to similar compounds. Its combination of functional groups makes it a valuable compound for diverse scientific applications .
Properties
CAS No. |
256417-27-3 |
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Molecular Formula |
C15H15N5O3 |
Molecular Weight |
313.31 g/mol |
IUPAC Name |
(3-nitrophenyl)-(4-pyrimidin-2-ylpiperazin-1-yl)methanone |
InChI |
InChI=1S/C15H15N5O3/c21-14(12-3-1-4-13(11-12)20(22)23)18-7-9-19(10-8-18)15-16-5-2-6-17-15/h1-6,11H,7-10H2 |
InChI Key |
ZYJZKLFLABNUNG-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=NC=CC=N2)C(=O)C3=CC(=CC=C3)[N+](=O)[O-] |
solubility |
>47 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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